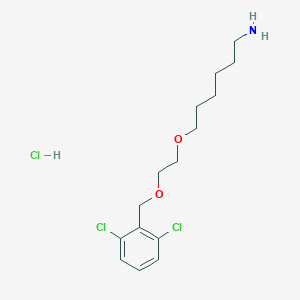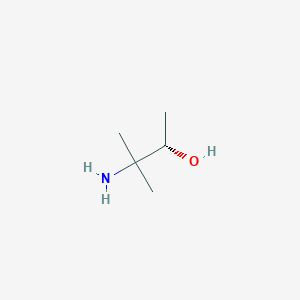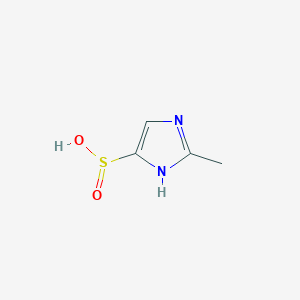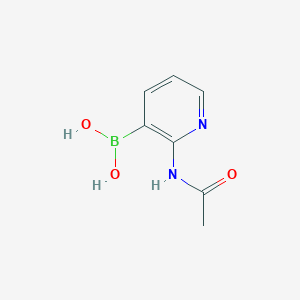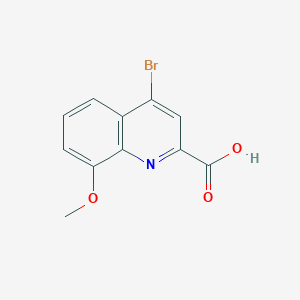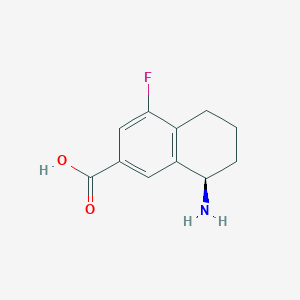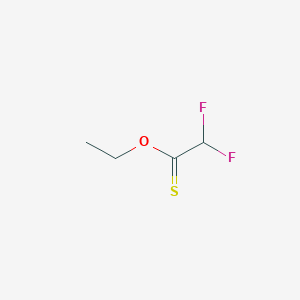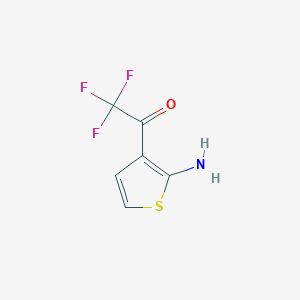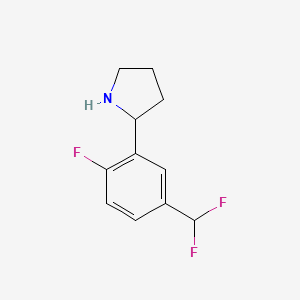![molecular formula C9H6F2S B12969255 5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)
5-(Difluoromethyl)benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of the difluoromethyl group at the 5-position of the benzothiophene ring imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature to produce benzo[b]thiophene-2-carboxylate derivatives. These derivatives are then hydrolyzed in the presence of potassium hydroxide to obtain the corresponding carboxylic acids, which are further converted to the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Applications De Recherche Scientifique
5-(Difluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. Molecular docking studies have shown that derivatives of benzothiophene can bind to the active site of the vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting its activity and preventing angiogenesis in tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the difluoromethyl group.
2-(Difluoromethyl)benzo[b]thiophene: A similar compound with the difluoromethyl group at the 2-position.
5-(Trifluoromethyl)benzo[b]thiophene: A compound with a trifluoromethyl group instead of a difluoromethyl group at the 5-position.
Uniqueness
5-(Difluoromethyl)benzo[b]thiophene is unique due to the presence of the difluoromethyl group at the 5-position, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C9H6F2S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,9H |
Clé InChI |
RVYWRZMPXMCDTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)C=C1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


